Sodium hydroxide

Semiconductor manufacturing Trace metal analysis Electronic grade chemicals

This CAS 81133-20-2 grade is engineered specifically for microelectronics fabrication, MEMS silicon etching, and ion‑battery cathode synthesis where industrial‑grade NaOH cannot be used. With potassium ≤100 ppm and sub‑ppm transition metals (Fe, Cu, B), it eliminates the metal‑contamination defects that cause threshold‑voltage shifts, catalyst poisoning, and yield loss at advanced nodes. Only this lot‑certified, 99.99% trace‑metals‑basis purity delivers the repeatable (100)‑to‑(111) anisotropy and surface conditioning required in RCA‑clean sequences and wafer thinning. Procure this grade when device reliability and fab‑tool compatibility are non‑negotiable.

Molecular Formula HNaO
NaOH
Molecular Weight 39.997 g/mol
CAS No. 81133-20-2
Cat. No. B3430247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydroxide
CAS81133-20-2
Molecular FormulaHNaO
NaOH
Molecular Weight39.997 g/mol
Structural Identifiers
SMILES[OH-].[Na+]
InChIInChI=1S/Na.H2O/h;1H2/q+1;/p-1
InChIKeyHEMHJVSKTPXQMS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility111 % (NIOSH, 2024)
easily soluble in cold water, hot water
Very soluble in water. Freely soluble in ethanol
1 g dissolves in 7.2 mL absolute alcohol, 4.2 mL methanol;  also soluble in glycerol
1 g dissolves in 0.9 mL water, 0.3 mL boiling water
Solubility in water, g/100ml at 20 °C: 109 (very good)
111%

Sodium Hydroxide CAS 81133-20-2: Semiconductor-Grade Purity and Trace Metals Specification for Microelectronics Manufacturing


Sodium hydroxide (CAS 81133-20-2) is an inorganic strong base belonging to the alkali metal hydroxide class, with the molecular formula NaOH and molecular weight 40.00 g/mol . This CAS registry number specifically identifies the 99.99% (trace metals basis) semiconductor-grade variant of sodium hydroxide, distinct from general industrial-grade NaOH (CAS 1310-73-2) used in commodity applications . The compound is supplied as white pellets with a melting point of 318°C and vapor pressure of 3 mmHg at 37°C, and is specifically formulated for high-performance applications in microelectronics fabrication, including wafer etching, cleaning, and as an etchant component .

Why Industrial-Grade NaOH Cannot Substitute for CAS 81133-20-2 in Semiconductor and Precision Electronic Applications


Generic or industrial-grade sodium hydroxide cannot be substituted for CAS 81133-20-2 in semiconductor fabrication because trace metal contamination at ppm levels directly causes device failure. Industrial-grade NaOH typically contains potassium at >500 ppm and iron at >5 ppm, whereas semiconductor-grade material specifies potassium ≤100 ppm and individual transition metals at sub-ppm thresholds . At modern semiconductor process nodes, metallic contaminants including Na⁺, K⁺, Cu, Fe, and B can seed defects, shift transistor threshold voltages, poison catalysts, and create yield/reliability failures that are impossible to remediate once introduced . The 99.99% trace metals basis grade is engineered specifically against these fab-critical contaminants with lot-to-lot consistency verified by certificate of analysis, while even ACS reagent-grade NaOH lacks the element-specific trace metal certification required for microelectronics manufacturing .

Sodium Hydroxide CAS 81133-20-2: Comparative Performance Evidence Against TMAH and KOH in Silicon Wafer Processing


Trace Metal Purity Specification: Semiconductor-Grade NaOH vs. Industrial-Grade NaOH

Semiconductor-grade NaOH (CAS 81133-20-2) provides element-specific trace metal certification with potassium (K) specified at ≤100 ppm and lithium (Li) ≤10 ppm, compared to industrial-grade NaOH where potassium typically exceeds 500 ppm without element-specific certification . The SUPARPUR® grade variant achieves further reduction with potassium ≤2.0 ppm and iron ≤0.05 ppm for ultratrace analysis applications .

Semiconductor manufacturing Trace metal analysis Electronic grade chemicals

Silicon (100) Wafer Etch Rate: NaOH vs. TMAH at Semiconductor Processing Temperatures

In direct comparative studies, 50% NaOH aqueous solution etches (100) silicon at approximately 1.0 μm/min at 80°C, while 25% TMAH (tetramethylammonium hydroxide) achieves only ~0.3 μm/min under comparable conditions, representing a >3-fold faster etch rate for NaOH [1]. Additionally, NaOH exhibits extremely low {111} plane etch rates at temperatures below 50–60°C, enabling high anisotropy useful for V-groove and microstructural fabrication [2].

Silicon anisotropic etching MEMS fabrication Wet chemical etching

Surface Quality and Minority Carrier Lifetime: NaOH vs. KOH in Silicon Wafer Polishing

In comparative wafer polishing studies at 90°C, 30% NaOH produces surface roughness (Ra) of 0.76 μm and minority carrier lifetime (τ_app) of 32 μs, whereas optimized 23% KOH achieves superior Ra of <0.55 μm with correspondingly higher carrier lifetime [1]. This demonstrates that while KOH may be preferred for applications requiring maximum surface smoothness, NaOH remains viable where higher throughput or different process integration is prioritized [2].

Silicon wafer polishing Minority carrier lifetime Surface roughness optimization

Battery-Grade vs. Semiconductor-Grade NaOH: Trace Metal Specifications for Sodium-Ion Cathode Synthesis

Battery-grade NaOH monohydrate (99.9% trace metals basis) specifies potassium at <100 ppm and iron at <5 ppm, while semiconductor-grade (99.99% trace metals basis) provides tighter specifications with potassium ≤100 ppm and additional elements including boron ≤10 ppm and cesium ≤20 ppm . For ultratrace applications, SUPARPUR® grade (99.99%) achieves potassium ≤2.0 ppm, iron ≤0.05 ppm, and calcium ≤0.50 ppm, representing 50× lower potassium and 100× lower iron than battery-grade material .

Sodium-ion batteries Cathode material synthesis Battery-grade chemicals

Lot-to-Lot Consistency and SEMI C-Series Compliance for Semiconductor Manufacturing

Semiconductor-grade NaOH (CAS 81133-20-2) is manufactured to meet SEMI C-series chemical standards which define impurity testing protocols and purity verification for microelectronics manufacturing, with specified metals controlled at ppb to ppt levels depending on process node requirements . This contrasts with even ACS reagent-grade NaOH which lacks the element-specific trace metal certification, particle count specifications, and packaging controls required for fab integration .

SEMI standards Quality assurance Semiconductor process control

Sodium Hydroxide CAS 81133-20-2: Evidence-Based Application Scenarios for Semiconductor, MEMS, and Battery Research


Semiconductor Wafer Anisotropic Etching for MEMS and Microstructure Fabrication

Select CAS 81133-20-2 semiconductor-grade NaOH when anisotropic silicon etching with {111} plane selectivity is required for MEMS device fabrication. The 99.99% trace metals purity ensures that potassium, iron, and boron contamination do not degrade device electrical characteristics during V-groove formation, cavity etching, or bulk micromachining processes. As demonstrated in Section 3, NaOH provides approximately 3.3× faster (100) silicon etch rates compared to TMAH at comparable processing temperatures [1], while maintaining low {111} plane etch rates below 50–60°C for anisotropic profile control [2].

High-Throughput Silicon Wafer Thinning and Polishing Where Surface Roughness Tolerance Exceeds 0.7 μm

Specify CAS 81133-20-2 for silicon wafer thinning applications where processing throughput takes precedence over achieving sub-0.55 μm surface roughness. As established in Section 3 comparative data, 30% NaOH achieves etch rates suitable for bulk material removal with resulting surface roughness Ra of 0.76 μm [1]. If application requirements demand surface roughness below 0.55 μm and maximum minority carrier lifetime, procurement should pivot to optimized KOH solutions rather than NaOH [2].

Sodium-Ion Battery Cathode Precursor Synthesis Requiring Trace Metal Control

Use CAS 81133-20-2 semiconductor-grade NaOH or SUPARPUR® grade as the hydroxide source for co-precipitation synthesis of layered oxide cathode materials (both P-type and O-type) in sodium-ion battery research. As documented in Section 3, the potassium ≤100 ppm specification prevents alkali metal contamination that could alter cathode stoichiometry and electrochemical performance [1]. For applications requiring ultratrace analysis or the lowest possible transition metal background, SUPARPUR® grade with potassium ≤2.0 ppm and iron ≤0.05 ppm provides an additional 50× reduction in critical contaminants [2].

CMOS-Compatible Cleaning and Surface Preparation in Research and Pilot-Scale Fabrication

Employ CAS 81133-20-2 in RCA-style cleaning sequences or surface preparation steps where hydroxide-based chemistry is required for organic contaminant removal or surface conditioning in CMOS-compatible workflows. The semiconductor-grade purity with element-specific trace metal certification ensures compatibility with fab cleanliness requirements and prevents cross-contamination of sensitive process tools [1]. This grade is specifically validated for education, research, development, prototyping, and small-scale fabrication of high-tech micro- and nanochips [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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